molecular formula C20H14ClN3S2 B15039103 2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B15039103
M. Wt: 395.9 g/mol
InChI Key: ZLPDCGJUOIWMIB-LPYMAVHISA-N
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Description

2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with phenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific structural features, such as the benzothiazole core and the presence of a chlorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H14ClN3S2

Molecular Weight

395.9 g/mol

IUPAC Name

N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C20H14ClN3S2/c21-15-9-11-16(12-10-15)25-18-7-3-1-5-14(18)13-22-24-20-23-17-6-2-4-8-19(17)26-20/h1-13H,(H,23,24)/b22-13+

InChI Key

ZLPDCGJUOIWMIB-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)SC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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